(S)-N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-t-butyl-meta-tyrosine
Overview
Description
(S)-N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-t-butyl-meta-tyrosine is a derivative of tyrosine, an amino acid that plays a crucial role in protein synthesis. This compound is often used in peptide synthesis due to its protective groups, which help in the stepwise construction of peptides by preventing unwanted side reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-t-butyl-meta-tyrosine typically involves the protection of the amino and hydroxyl groups of tyrosine. The 9-fluorenylmethyloxycarbonyl (Fmoc) group is introduced to protect the amino group, while the t-butyl group is used to protect the hydroxyl group. The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) in the presence of a base .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated peptide synthesizers. These machines use solid-phase peptide synthesis (SPPS) techniques, where the compound is built step-by-step on a solid resin support. The Fmoc group is removed using a base such as piperidine, allowing the next amino acid to be added .
Chemical Reactions Analysis
Types of Reactions
(S)-N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-t-butyl-meta-tyrosine undergoes several types of chemical reactions, including:
Deprotection Reactions: The Fmoc group is removed by treatment with a base like piperidine, while the t-butyl group is removed under acidic conditions.
Coupling Reactions: The compound can be coupled with other amino acids or peptides using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and Oxyma.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) for Fmoc removal; trifluoroacetic acid (TFA) for t-butyl removal.
Coupling: DIC and Oxyma in DMF.
Major Products
The major products formed from these reactions are peptides with specific sequences, where this compound serves as a building block.
Scientific Research Applications
(S)-N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-t-butyl-meta-tyrosine is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of complex peptides and proteins.
Biology: In the study of protein-protein interactions and enzyme mechanisms.
Medicine: In the development of peptide-based drugs and therapeutic agents.
Industry: In the production of synthetic peptides for research and pharmaceutical applications.
Mechanism of Action
The mechanism of action of (S)-N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-t-butyl-meta-tyrosine involves its role as a protected amino acid derivative in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing the sequential addition of amino acids to build the desired peptide .
Comparison with Similar Compounds
Similar Compounds
N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-tyrosine: Similar in structure but lacks the t-butyl protection on the hydroxyl group.
N-alpha-(tert-Butyloxycarbonyl)-L-tyrosine: Uses a different protecting group (Boc) for the amino group.
N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-benzyl-L-tyrosine: Uses a benzyl group instead of a t-butyl group for hydroxyl protection.
Uniqueness
(S)-N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-t-butyl-meta-tyrosine is unique due to its dual protection strategy, which provides stability under various reaction conditions and allows for selective deprotection steps. This makes it highly valuable in the synthesis of complex peptides where precise control over the sequence and structure is required .
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[3-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29NO5/c1-28(2,3)34-19-10-8-9-18(15-19)16-25(26(30)31)29-27(32)33-17-24-22-13-6-4-11-20(22)21-12-5-7-14-23(21)24/h4-15,24-25H,16-17H2,1-3H3,(H,29,32)(H,30,31)/t25-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQMJCGGJNCHHJI-VWLOTQADSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=CC(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC1=CC=CC(=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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